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Compound of Interest

Compound Name: Zaltidine

Cat. No.: B1682367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Zaltidine is a potent histamine H2-receptor antagonist, a class of drugs that work by blocking

the action of histamine on parietal cells in the stomach, thus reducing stomach acid production.

This guide provides a comprehensive overview of the physicochemical properties of Zaltidine,

offering critical data and methodologies for professionals in drug development and research.

While some experimental values for Zaltidine are not readily available in public literature, this

guide furnishes the foundational chemical data, detailed experimental protocols for determining

key physicochemical parameters, and an illustration of its primary mechanism of action.

Core Physicochemical Properties
A summary of the known and computed physicochemical properties of Zaltidine is presented

below.
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Property Data Source

Molecular Formula C₈H₁₀N₆S PubChem[1]

Molecular Weight 222.27 g/mol PubChem[1]

IUPAC Name
2-[[4-(2-methyl-1H-imidazol-5-

yl)thiazol-2-yl]amino]guanidine
PubChem[1]

CAS Number 85604-00-8 PubChem[1]

XLogP3-AA (Computed) 0 PubChem[1]

Hydrogen Bond Donor Count 3 PubChem

Hydrogen Bond Acceptor

Count
5 PubChem

Rotatable Bond Count 2 PubChem

Melting Point
Data not available in searched

literature.

Boiling Point
Data not available in searched

literature.

Aqueous Solubility
Data not available in searched

literature.

pKa
Data not available in searched

literature.

Mechanism of Action: Histamine H2 Receptor
Antagonism
Zaltidine exerts its pharmacological effect by acting as a competitive antagonist at the

histamine H2 receptors located on the basolateral membrane of gastric parietal cells. This

action inhibits the binding of histamine and, consequently, reduces the secretion of gastric acid.

Signaling Pathway
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The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), activates a

signaling cascade that leads to the production of cyclic AMP (cAMP) and the subsequent

activation of protein kinase A (PKA). PKA then phosphorylates various cellular substrates,

ultimately leading to the stimulation of the H+/K+-ATPase proton pump and the secretion of

gastric acid. Zaltidine, by blocking the initial binding of histamine, interrupts this pathway.
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Caption: Zaltidine's antagonistic action on the H2 receptor signaling pathway.

Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below.

These standard protocols are applicable for the characterization of Zaltidine and other small

molecule drug candidates.

Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which Zaltidine transitions from a solid to a liquid

phase.

Apparatus and Materials:

Melting point apparatus

Capillary tubes (sealed at one end)
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Zaltidine sample (finely powdered)

Spatula

Mortar and pestle (optional, for powdering the sample)

Procedure:

Sample Preparation: Ensure the Zaltidine sample is pure and completely dry. If necessary,

gently grind the sample into a fine powder using a mortar and pestle.

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to

pack a small amount of Zaltidine into the tube. The packed sample should be approximately

2-3 mm in height.

Compacting the Sample: Tap the sealed end of the capillary tube gently on a hard surface to

compact the sample at the bottom of the tube.

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point

apparatus.

Heating:

For an unknown melting point, a rapid heating rate (10-20 °C/min) can be used to get an

approximate range.

For a more precise measurement, set the heating rate to a slower value (1-2 °C/min) when

the temperature is within 20 °C of the expected melting point.

Observation and Recording:

Observe the sample through the magnifying lens of the apparatus.

Record the temperature at which the first drop of liquid appears (the beginning of the

melting range).

Record the temperature at which the entire solid sample has turned into a clear liquid (the

end of the melting range).
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Repeat: For accuracy, repeat the determination at least twice and calculate the average

melting point range.

Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of Zaltidine in water.

Apparatus and Materials:

Zaltidine sample

Distilled or deionized water

Screw-capped vials or flasks

Analytical balance

Shaker or orbital incubator capable of maintaining a constant temperature

Centrifuge

Syringes and filters (e.g., 0.45 µm)

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for

concentration analysis

Volumetric flasks and pipettes

Procedure:

Preparation of Supersaturated Solution: Add an excess amount of Zaltidine to a known

volume of water in a screw-capped vial. The amount should be sufficient to ensure that

undissolved solid remains at equilibrium.

Equilibration: Place the vial in a shaker or incubator set to a constant temperature (e.g., 25

°C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure

equilibrium is reached.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1682367?utm_src=pdf-body
https://www.benchchem.com/product/b1682367?utm_src=pdf-body
https://www.benchchem.com/product/b1682367?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase Separation: After equilibration, allow the suspension to stand undisturbed for a period

to allow the excess solid to settle. Alternatively, centrifuge the suspension at a high speed to

pellet the undissolved solid.

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a

syringe. Immediately filter the aliquot through a membrane filter (e.g., 0.45 µm) to remove

any remaining undissolved particles. This step must be performed quickly to avoid

temperature changes that could affect solubility.

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (e.g., water or

mobile phase for HPLC) to a concentration within the linear range of the analytical method.

Concentration Analysis: Determine the concentration of Zaltidine in the diluted solution

using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Calculation: Calculate the solubility of Zaltidine in mg/mL or mol/L, taking into account the

dilution factor.

Replication: Perform the experiment in triplicate to ensure the reproducibility of the results.

pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) (pKa) of Zaltidine.

Apparatus and Materials:

Zaltidine sample

Potentiometer with a pH electrode

Burette

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

Beaker

Magnetic stirrer and stir bar
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Distilled or deionized water (CO2-free)

Inert gas (e.g., nitrogen) for purging (optional)

Procedure:

Sample Preparation: Accurately weigh a known amount of Zaltidine and dissolve it in a

known volume of CO2-free deionized water in a beaker.

Apparatus Setup:

Calibrate the pH meter using standard pH buffers (e.g., pH 4, 7, and 10).

Place the beaker with the Zaltidine solution on a magnetic stirrer and add a stir bar.

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does

not interfere with the stir bar.

If necessary, purge the solution with an inert gas to remove dissolved carbon dioxide.

Titration:

Fill the burette with the standardized titrant (acid or base, depending on the nature of the

analyte).

Begin the titration by adding small increments of the titrant to the Zaltidine solution.

After each addition, allow the pH reading to stabilize and record the pH and the volume of

titrant added.

Continue the titration past the equivalence point(s).

Data Analysis:

Plot the recorded pH values against the volume of titrant added to generate a titration

curve.
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The pKa value(s) can be determined from the titration curve. For a monoprotic acid, the

pKa is the pH at the half-equivalence point. For polyprotic substances, multiple inflection

points and half-equivalence points may be observed.

Alternatively, the first or second derivative of the titration curve can be plotted to more

accurately determine the equivalence point(s).

Replication: Repeat the titration at least twice to ensure the accuracy and precision of the

pKa determination.

Conclusion
This technical guide provides a foundational understanding of the physicochemical properties

of Zaltidine. While specific experimental data for melting point, boiling point, and aqueous

solubility are not currently available in the public domain, the provided experimental protocols

offer a clear pathway for their determination in a laboratory setting. The outlined mechanism of

action and the detailed signaling pathway diagram serve as valuable tools for researchers and

drug development professionals working with Zaltidine and other H2-receptor antagonists.

Further experimental characterization is encouraged to build a more complete physicochemical

profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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